3-fluoro-N-(oxan-4-ylmethyl)aniline
Description
3-Fluoro-N-(oxan-4-ylmethyl)aniline is a fluorinated aniline derivative characterized by a meta-fluorine substitution on the aromatic ring and an oxan-4-ylmethyl (tetrahydropyranylmethyl) group attached to the nitrogen atom. The meta-fluorine substitution influences the electronic properties of the aromatic ring, modulating reactivity in further chemical transformations.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-fluoro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16FNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 |
InChI Key |
FSBVEPVAOZBXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. One common method involves the reaction of 3-fluoroaniline with oxan-4-ylmethyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The compound is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro- or nitroso-derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated aniline derivatives exhibit diverse properties depending on the substituent's electronic and steric effects. Below is a comparative analysis of key analogs:
Key Observations:
Solubility: The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl () or cyclohexyl groups (). Cyclic ethers are known to enhance polarity and metabolic stability .
Synthetic Yields : Yields for fluorinated anilines vary widely. For example, 4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline is synthesized in 62% yield (), while N,N-diallyl-4-fluoroaniline achieves 78% (). The target compound’s synthesis efficiency may depend on the oxan-4-ylmethyl group’s reactivity.
Fluorine Position and Reactivity
The meta-fluorine substitution in this compound contrasts with para-fluorine analogs (e.g., ). Meta-substitution reduces symmetry, complicating NMR analysis due to overlapping aromatic proton signals (). Para-substitution often directs electrophilic substitution reactions, whereas meta-fluorine may alter regioselectivity in further functionalization.
Biological Activity
3-Fluoro-N-(oxan-4-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- CAS Number : 111634
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound showed an IC50 value of 3 nM against MAP4K1, indicating potent inhibition of this kinase, which is involved in various cancer pathways . The selectivity and potency of these compounds suggest that they could be developed as targeted cancer therapies.
The mechanism by which this compound exerts its biological effects may involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases, leading to reduced tumor growth and improved therapeutic outcomes .
- Matrix Metalloproteinase Inhibition : Compounds in this class may also inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis .
Case Study 1: MAP4K1 Inhibition
In a study examining the effects of various analogs on MAP4K1, researchers found that certain modifications to the oxazine ring significantly enhanced potency while reducing clearance rates in vivo. This suggests that structural optimization can lead to improved therapeutic profiles for compounds like this compound .
Case Study 2: MMP Inhibition
Another study focused on MMP inhibitors indicated that compounds similar to this compound could effectively reduce cartilage degradation associated with osteoarthritis. These findings highlight the potential for this compound in treating degenerative diseases by targeting MMPs .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the safety and efficacy of this compound. Preliminary data indicate:
| Property | Value |
|---|---|
| Bioavailability (F) | Moderate (26%) |
| Clearance (CLb) | High (3.7 L/h/kg) |
| Stability | Variable under pH conditions |
These properties suggest that while the compound has promising biological activity, its pharmacokinetic profile may require optimization to enhance bioavailability and reduce clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
